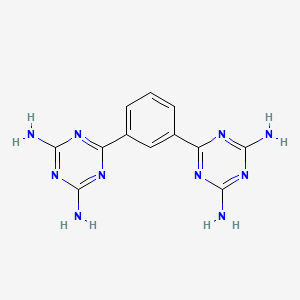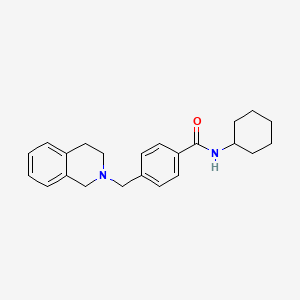
N-cycloheptyl-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-3-(phenylthio)propanamide, also known as CPTP, is a synthetic compound that has been studied for its potential as a therapeutic agent. CPTP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a variety of potential therapeutic uses. In
作用机制
N-cycloheptyl-3-(phenylthio)propanamide works by inhibiting the activity of the enzyme FAAH, which is responsible for breaking down fatty acid amides in the body. By inhibiting FAAH, N-cycloheptyl-3-(phenylthio)propanamide increases the levels of fatty acid amides in the body, which can have a variety of physiological effects. Fatty acid amides are known to have anti-inflammatory, analgesic, and anxiolytic properties, which may explain some of the therapeutic effects of N-cycloheptyl-3-(phenylthio)propanamide.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-3-(phenylthio)propanamide can have a variety of biochemical and physiological effects. One study found that N-cycloheptyl-3-(phenylthio)propanamide can reduce the production of pro-inflammatory cytokines in immune cells, suggesting that the compound may have anti-inflammatory properties. Other studies have shown that N-cycloheptyl-3-(phenylthio)propanamide can reduce pain in animal models, and may have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using N-cycloheptyl-3-(phenylthio)propanamide in lab experiments is that it has been well-studied, and its mechanism of action is well-understood. This makes it a useful tool for studying the effects of FAAH inhibition on various physiological processes. However, one limitation of using N-cycloheptyl-3-(phenylthio)propanamide in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the compound to cells or animals in a controlled manner.
未来方向
There are several potential future directions for research on N-cycloheptyl-3-(phenylthio)propanamide. One area of interest is the compound's potential as a treatment for chronic pain in humans. While studies in animal models have shown promising results, more research is needed to determine whether N-cycloheptyl-3-(phenylthio)propanamide is safe and effective for use in humans. Another area of interest is the compound's potential as a treatment for anxiety and depression. Studies have shown that N-cycloheptyl-3-(phenylthio)propanamide has anxiolytic and antidepressant effects in animal models, but more research is needed to determine whether these effects translate to humans. Finally, there is interest in developing new and more potent FAAH inhibitors based on the structure of N-cycloheptyl-3-(phenylthio)propanamide, which could have even greater therapeutic potential.
合成方法
The synthesis of N-cycloheptyl-3-(phenylthio)propanamide involves a multi-step process that begins with the reaction of cycloheptanone with phenylmagnesium bromide to form 1-phenylcycloheptanol. This is followed by a series of reactions involving thionyl chloride, sodium hydride, and chloroacetyl chloride to form the final product, N-cycloheptyl-3-(phenylthio)propanamide. The synthesis of N-cycloheptyl-3-(phenylthio)propanamide has been described in detail in several scientific papers, and the compound has been successfully synthesized in both small and large-scale batches.
科学研究应用
N-cycloheptyl-3-(phenylthio)propanamide has been studied for its potential use in a variety of therapeutic applications. One area of research has focused on the compound's potential as a treatment for pain. Studies have shown that N-cycloheptyl-3-(phenylthio)propanamide can reduce pain in animal models, and it has been suggested that the compound may be effective in treating chronic pain in humans. N-cycloheptyl-3-(phenylthio)propanamide has also been studied for its potential use in treating anxiety and depression, as well as for its anti-inflammatory properties.
属性
IUPAC Name |
N-cycloheptyl-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c18-16(17-14-8-4-1-2-5-9-14)12-13-19-15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIPLSRMGUUBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)


![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)
![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)
![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)
![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)